molecular formula C10H12ClN B8697334 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8697334
M. Wt: 181.66 g/mol
InChI Key: UDSDLWRHYHPJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold, which is a significant structural motif in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another approach includes the use of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and environmentally friendly methods is also explored to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinoline compounds .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biological processes. For example, it may act on neuroreceptors to provide neuroprotective effects or inhibit inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chloro and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent by improving its binding affinity to specific molecular targets and increasing its stability under physiological conditions .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12ClN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-4,7,12H,5-6H2,1H3

InChI Key

UDSDLWRHYHPJBU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 5-chloro-1-methyl-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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